Cas no 1514019-22-7 (2-amino-3-(3-cyclopropylphenyl)propanoic acid)

2-Amino-3-(3-cyclopropylphenyl)propanoic acid is a non-proteinogenic amino acid derivative featuring a cyclopropyl-substituted phenyl group, which confers unique steric and electronic properties. This compound is of interest in medicinal chemistry and biochemical research due to its potential as a building block for peptide modifications or as a precursor in the synthesis of pharmacologically active molecules. The cyclopropyl moiety enhances conformational rigidity, potentially improving binding affinity and metabolic stability in target interactions. Its chiral center allows for enantioselective applications, making it valuable in asymmetric synthesis. The compound’s structural features suggest utility in probing enzyme mechanisms or designing enzyme inhibitors. Proper handling and storage under inert conditions are recommended to ensure stability.
2-amino-3-(3-cyclopropylphenyl)propanoic acid structure
1514019-22-7 structure
Product Name:2-amino-3-(3-cyclopropylphenyl)propanoic acid
CAS No:1514019-22-7
MF:C12H15NO2
MW:205.253003358841
CID:6231710
PubChem ID:79984817
Update Time:2025-10-31

2-amino-3-(3-cyclopropylphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(3-cyclopropylphenyl)propanoic acid
    • EN300-1854118
    • SCHEMBL22444650
    • 1514019-22-7
    • AKOS018544540
    • Inchi: 1S/C12H15NO2/c13-11(12(14)15)7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9,11H,4-5,7,13H2,(H,14,15)
    • InChI Key: YZLGSWFYMJNKHQ-UHFFFAOYSA-N
    • SMILES: OC(C(CC1=CC=CC(=C1)C1CC1)N)=O

Computed Properties

  • Exact Mass: 205.110278721g/mol
  • Monoisotopic Mass: 205.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 63.3Ų

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Additional information on 2-amino-3-(3-cyclopropylphenyl)propanoic acid

Introduction to 2-amino-3-(3-cyclopropylphenyl)propanoic acid (CAS No. 1514019-22-7) and Its Emerging Applications in Chemical Biology

2-amino-3-(3-cyclopropylphenyl)propanoic acid, identified by the CAS number 1514019-22-7, is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its amino and carboxylic acid functional groups combined with a cyclopropylphenyl moiety, presents an intriguing framework for further exploration. The presence of the cyclopropyl group introduces steric constraints, while the phenyl ring offers opportunities for π-stacking interactions and electronic modulation, making this compound a promising candidate for drug discovery and biochemical studies.

The structure-activity relationship (SAR) of 2-amino-3-(3-cyclopropylphenyl)propanoic acid has been extensively studied to understand its potential biological effects. Initial investigations have revealed that this compound exhibits moderate affinity for certain protein targets, suggesting its utility as a scaffold for developing novel bioactive molecules. The amino group at the C2 position allows for further derivatization, enabling the synthesis of analogs with tailored properties. Such modifications can enhance binding affinity, selectivity, or metabolic stability, which are critical factors in pharmaceutical development.

Recent advancements in computational chemistry have facilitated the virtual screening of large libraries of compounds, including 2-amino-3-(3-cyclopropylphenyl)propanoic acid, against various biological targets. These studies have identified potential applications in modulating enzyme activity and receptor binding. For instance, the compound has shown promise in preliminary assays as a modulator of serotonin receptors, which are implicated in neurodegenerative disorders such as Alzheimer's disease and depression. The cyclopropylphenyl moiety appears to interact favorably with aromatic pockets in these receptors, potentially leading to improved therapeutic efficacy.

The synthesis of 2-amino-3-(3-cyclopropylphenyl)propanoic acid has been optimized to ensure high yield and purity, making it accessible for further biochemical characterization. Modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework efficiently. These methods not only improve scalability but also allow for precise control over stereochemistry, which is essential for biological activity. The synthetic route also incorporates green chemistry principles, minimizing waste and hazardous byproducts to align with sustainable research practices.

In vitro studies have begun to elucidate the mechanistic aspects of 2-amino-3-(3-cyclopropylphenyl)propanoic acid's interaction with biological systems. Researchers have observed that the compound can influence cellular signaling pathways associated with inflammation and oxidative stress. These effects are particularly relevant in the context of chronic diseases where dysregulation of such pathways contributes to pathogenesis. The ability of this molecule to modulate multiple targets simultaneously makes it an attractive candidate for multitarget drug discovery approaches.

The potential therapeutic applications of 2-amino-3-(3-cyclopropylphenyl)propanoic acid extend beyond neurological disorders. Preliminary data suggest that it may also exhibit anti-inflammatory properties by inhibiting key enzymes like COX-2 and LOX. Additionally, its structural features could make it useful in developing agents targeting metabolic diseases such as diabetes and obesity. The phenyl ring's hydrophobicity may enhance membrane permeability, facilitating better oral bioavailability—a critical factor for drug candidates entering clinical trials.

As computational modeling becomes increasingly sophisticated, virtual experiments are being conducted to predict the behavior of 2-amino-3-(3-cyclopropylphenyl)propanoic acid in complex biological environments. Molecular dynamics simulations have helped researchers understand how this compound binds to protein targets at an atomic level. These insights are invaluable for designing next-generation derivatives with enhanced pharmacokinetic profiles. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery pipeline significantly.

The safety profile of 2-amino-3-(3-cyclopropylphenyl)propanoic acid is under active investigation to ensure its suitability for preclinical and clinical development. Acute toxicity studies have shown that moderate doses do not elicit severe adverse effects in animal models, suggesting a relatively low risk profile. However, long-term studies are necessary to assess potential cumulative effects or off-target interactions. These assessments are conducted following stringent regulatory guidelines to ensure patient safety throughout the development process.

The versatility of 2-amino-3-(3-cyclopropylphenyl)propanoic acid as a chemical probe has also sparked interest in its use as a tool compound in research settings. Researchers are exploring its utility in developing biosensors and probes for studying enzyme kinetics and protein-protein interactions. By labeling this molecule with fluorophores or other detectable tags, scientists can gain real-time insights into biological processes at a molecular level. Such tools could revolutionize how researchers approach drug discovery and mechanistic studies.

The future directions for research on 2-amino-3-(3-cyclopropylphenyl)propanoic acid include expanding its chemical space through library synthesis and exploring novel therapeutic indications. High-throughput screening campaigns are being planned to identify new biological activities associated with this scaffold. Additionally, collaborations between academia and industry are expected to drive innovation by combining expertise in synthetic chemistry with clinical applications.

In conclusion,2-amino-3-(3-cyclopropylphenyl)propanoic acid (CAS No. 1514019-22-7) represents a compelling example of how structurally unique molecules can inspire new avenues in chemical biology and drug discovery。 With its distinct structural features、moderate bioactivity、and synthetic accessibility,this compound holds significant promise for addressing diverse therapeutic challenges。 As research progresses,it is likely that more applications will emerge,solidifying its role as an important intermediate or lead compound in pharmaceutical development。

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